molecular formula C22H20N2O2S B2931715 (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile CAS No. 476671-21-3

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile

Cat. No.: B2931715
CAS No.: 476671-21-3
M. Wt: 376.47
InChI Key: JYVXQBHGVUVDRX-VCHYOVAHSA-N
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Description

(E)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile (CAS 476671-21-3) is a synthetic acrylonitrile derivative supplied for non-human research applications. This compound belongs to a class of molecules featuring a linear β-phenyl-α,β-unsaturated carbonyl scaffold, a structure recognized for its potential in biochemical research . Structurally similar acrylonitrile derivatives have been investigated as potent inhibitors of tyrosinase, a key enzyme in melanin production, suggesting potential research applications in studies of hyperpigmentation . Furthermore, the core thiazole-acrylonitrile structure is a subject of interest in medicinal chemistry, with analogous compounds being explored for their interactions with bacterial virulence factors, such as type III secretion systems in Gram-negative pathogens and sortase A in Gram-positive bacteria . These enzymes are prominent anti-virulence targets because they are not essential for bacterial viability, potentially reducing the selective pressure for resistance development . The presence of the 3-ethoxy-4-hydroxyphenyl moiety may contribute to the compound's bioactive properties. This product is provided for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-4-26-21-11-16(6-8-20(21)25)10-18(12-23)22-24-19(13-27-22)17-7-5-14(2)15(3)9-17/h5-11,13,25H,4H2,1-3H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXQBHGVUVDRX-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring, an acrylonitrile group, and a phenolic moiety, which contribute to its diverse pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is (E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile. Its chemical structure can be summarized as follows:

PropertyValue
Molecular FormulaC24H22N2OS
Molecular Weight398.51 g/mol
CAS Number476673-92-4

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring is known for its electron-withdrawing properties, which enhance the compound's reactivity and binding affinity to specific enzymes and receptors. The acrylonitrile group may contribute to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to receptors that regulate cell growth and differentiation.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile have shown effectiveness against various cancer cell lines:

StudyCompound TestedCancer Cell LineIC50 (µM)
Thiazole Derivative AMCF-7 (Breast Cancer)12.5
Thiazole Derivative BHeLa (Cervical Cancer)8.0

These studies suggest that modifications to the thiazole structure can enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. A study found that certain thiazole compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This indicates the potential application of these compounds in developing new antimicrobial agents.

Case Studies

  • Antimalarial Activity : A series of thiazole analogs were synthesized and tested for their efficacy against Plasmodium falciparum. Modifications in the N-aryl amide group significantly improved antimalarial potency while reducing cytotoxicity in HepG2 cell lines .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their activity against Leishmania infantum. Compounds showed promising results with low toxicity towards mammalian cells and significant reductions in parasite survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acrylonitrile derivatives with thiazole or aryl substituents are widely studied for their biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Features Biological Activity Reference
(E)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile Thiazole: 3,4-dimethylphenyl; Phenyl: 3-ethoxy-4-hydroxy High lipophilicity due to ethoxy and dimethyl groups; potential for hydrogen bonding via hydroxyl group. Hypothesized AChE inhibition based on structural similarity to analogues .
(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles Thiazole: benzo[d]thiazole; Phenyl: variable aryl groups Broad-spectrum antifungal, antitumor, and antibacterial activities. IC₅₀ values for AChE inhibition range: 5–20 µM .
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile Thiazole: 4-chlorophenyl; Phenyl: thiophene Electron-withdrawing Cl enhances stability; thiophene improves π-stacking interactions. Moderate antimicrobial activity (MIC: 25–50 µg/mL) .
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile Thiazole: phenyl; Aniline: 2-fluoro-5-nitro Nitro and fluoro groups enhance electrophilicity; potential antimalarial activity. Used in synthesis of benzothiazine derivatives .
(E)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile Thiazole: 3,4-dimethylphenyl; Phenyl: nitro, methoxy, hydroxy Nitro group increases oxidative stress potential; methoxy improves solubility. Not reported; structural similarity suggests antioxidant potential .

Physicochemical and Electronic Properties

  • Hydrogen Bonding : The hydroxyl group in the 4-position enables stronger hydrogen bonding than chloro or nitro substituents, aiding target binding .
  • Electron Effects : Electron-donating groups (e.g., ethoxy, dimethyl) stabilize the acrylonitrile system, whereas electron-withdrawing groups (e.g., nitro, Cl) increase reactivity .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Ethoxy and dimethyl groups may enhance blood-brain barrier penetration, making the compound a candidate for neurodegenerative disease research .
  • Thermodynamic Stability : The (E)-configuration is favored in analogous compounds, as confirmed by X-ray crystallography .
  • Limitations : Lack of direct biological data for the target compound necessitates further in vitro testing to validate hypothesized activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazole-containing acrylonitrile derivatives like (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile?

  • Methodological Answer : A widely used approach involves condensation reactions between aromatic aldehydes and thiazolidinones. For example, 2-(benzothiazol-2-yl)-3-oxopentanedinitrile can react with substituted benzaldehydes under basic conditions to form acrylonitrile derivatives. Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., piperidine) is critical for achieving high yields. Side reactions, such as isomerization or polymerization, require careful temperature control (typically 60–80°C) .

Q. How is the stereochemical configuration (E/Z) of acrylonitrile derivatives confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For instance, in structurally similar compounds like (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, SC-XRD revealed a dihedral angle of 8.2° between the thiazole and phenyl rings, confirming the Z-configuration via torsion angle analysis. NMR coupling constants (J ≈ 12–16 Hz for trans-configuration) provide complementary evidence .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • FT-IR : Confirms nitrile (C≡N) stretches (~2220 cm⁻¹) and hydroxyl (O–H) vibrations (~3400 cm⁻¹).
  • 1H/13C NMR : Identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₃N₂O₂S requires m/z 407.1431) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate factors like stoichiometry, solvent polarity, and reaction time. For example, a central composite design revealed that a 1:1.2 molar ratio of aldehyde to thiazole precursor in DMF at 70°C maximizes yield (85–90%). Purification via column chromatography (silica gel, hexane/EtOAc 7:3) ensures >95% purity .

Q. What strategies resolve contradictions in reported biological activity data for similar acrylonitrile derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent interference). Standardize protocols using:

  • Positive controls : Reference compounds with well-characterized activity (e.g., doxorubicin for cytotoxicity).
  • Dose-response curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility.
  • Molecular docking : Compare binding affinities to target proteins (e.g., kinases) to validate mechanistic hypotheses .

Q. How does computational modeling (e.g., DFT) enhance understanding of this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to explain reactivity. For example, a HOMO energy of −5.8 eV indicates electron donation from the ethoxyphenyl group, while a LUMO of −2.3 eV suggests electrophilic attack at the nitrile moiety. Solvent effects (PCM model) refine dipole moment calculations .

Q. What experimental designs assess environmental stability and degradation pathways of this compound?

  • Methodological Answer : Follow OECD guidelines for hydrolysis (pH 4–9 buffers, 50°C) and photolysis (UV light, 365 nm). LC-MS/MS identifies degradation products, such as hydroxylated derivatives or thiazole ring-opening metabolites. QSAR models predict eco-toxicity endpoints (e.g., LC₅₀ for Daphnia magna) .

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